molecular formula C13H16N8O2S B12935940 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine CAS No. 36892-45-2

9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine

Cat. No.: B12935940
CAS No.: 36892-45-2
M. Wt: 348.39 g/mol
InChI Key: MPGCNJUSMWDEDV-UHFFFAOYSA-N
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Description

“9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, nitration, and thiolation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.

    Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound might be investigated for its interactions with specific enzymes or receptors.

Medicine

In medicine, compounds like this are explored for their potential therapeutic effects. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and thio groups could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. The presence of the butyl group, nitro group, and thio group in its structure differentiates it from other similar compounds.

Properties

CAS No.

36892-45-2

Molecular Formula

C13H16N8O2S

Molecular Weight

348.39 g/mol

IUPAC Name

9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine

InChI

InChI=1S/C13H16N8O2S/c1-3-4-5-20-7-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-6-19(12)2/h6-7H,3-5H2,1-2H3,(H2,14,17,18)

InChI Key

MPGCNJUSMWDEDV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N

Origin of Product

United States

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